Chlophedianol hydrochloride
Overview
Description
Chlophedianol Hydrochloride: A New Antitussive Agent
Chlophedianol hydrochloride is recognized as an effective antitussive compound, which is chemically described as 1-phenyl-1-(o-chlorophenyl)-3-dimethylamino-propanol-1 hydrochloride. It is structurally related to diphenhydramine and is known for its ability to inhibit cough without narcotic effects. Introduced in Germany as Detigon, it is a white crystalline powder that is soluble in water and alcohol. The recommended antitussive dosage for adults is equivalent to 25 mg of chlophedianol hydrochloride every four to eight hours. It is absorbed orally and metabolized within six to eight hours .
Synthesis Analysis
The synthesis of chlophedianol hydrochloride has not been detailed in the provided papers. However, related research on the synthesis of organochlorine compounds through photochemical molecular storage of Cl2, HCl, and COCl2 with photodecomposed chloroform indicates the potential for innovative synthetic routes in the production of chlorinated organic molecules . Additionally, site-selective chlorination of aliphatic C-H bonds using N-chloroamides has been reported, which could be relevant to the synthesis of structurally similar compounds .
Molecular Structure Analysis
Chlophedianol hydrochloride's molecular structure is somewhat related to diphenhydramine, as mentioned earlier. The structure-activity relationships of chlophedianol and its analogs have been explored, with findings indicating significant antitussive effects . The molecular structure is crucial for its pharmacological action, as it determines the compound's interaction with biological targets.
Chemical Reactions Analysis
While specific chemical reactions involving chlophedianol hydrochloride are not discussed in the provided papers, the general pharmacological actions of the compound have been reported. It is known to undergo metabolic breakdown in the body over a period of six to eight hours after oral administration . The research on the synthesis of chlorolissoclimide through radical C-H chlorination of sclareolide may provide insights into the types of chemical reactions that chlophedianol hydrochloride could undergo .
Physical and Chemical Properties Analysis
Chlophedianol hydrochloride's physical properties include its appearance as a white crystalline powder and its solubility in water and alcohol. The chemical properties, such as its antitussive activity, have been evaluated through experimental methods in animals and humans . Analytical methods such as ultra pressure liquid chromatography (UPLC) and high performance liquid chromatography (HPLC) have been developed and validated for the determination of chlophedianol hydrochloride in bulk drug and syrup dosage forms, confirming its stability and presence in pharmaceutical preparations .
Scientific Research Applications
Analytical Method Development
- UPLC Method for Estimating Chlophedianol Hydrochloride: A study by Rasheed and Ahmed (2016) developed a specific, precise, accurate ultra pressure liquid chromatography (UPLC) method for estimating chlophedianol hydrochloride in bulk drug and syrup dosage form. This method used a gradient mode and was validated for linearity, accuracy, precision, detection limits, and quantification limits, showing good linear relationship between response and concentration (Rasheed & Ahmed, 2016).
Pharmacological Studies
- Drug Combination Studies: Although not directly involving chlophedianol hydrochloride, studies on drug combinations such as the simultaneous determination of phenylephrine hydrochloride, guaifenesin, and chlorpheniramine maleate in cough syrup (Amer et al., 2008) could provide insights into methodologies applicable to chlophedianol hydrochloride (Amer, Abbas, Shehata, & Ali, 2008).
Applications in Different Formulations
- Transfersome Development for Drugs: Research by Mahmood, Taher, and Mandal (2014) on the development and optimization of raloxifene hydrochloride-loaded transfersomes for transdermal delivery highlights techniques that might be relevant for formulating chlophedianol hydrochloride in novel delivery systems (Mahmood, Taher, & Mandal, 2014).
Drug Interaction and Binding Studies
- Drug-Polymer Interaction Studies: The study of effects of chitosan and N-carboxymethylchitosan on intraocular penetration of topically applied ofloxacin (Di Colo et al., 2004) could provide a framework for understanding how chlophedianol hydrochloride might interact with polymers or other compounds in formulation development (Di Colo, Zambito, Burgalassi, Nardini, & Saettone, 2004).
Miscellaneous Applications
- Potential for Inclusion in Complex Drug Formulations: While not directly related, studies like the optimization of chlorphenesin emulgel formulation by Mohamed (2004) can offer insights into the complex formulation processes that might be applicable to chlophedianol hydrochloride (Mohamed, 2004).
Safety And Hazards
Chlophedianol should not be used when there is mucus or phlegm with the cough . It may cause side effects such as irritability, drowsiness, nightmares, vertigo, nausea or vomiting, visual disturbances or hallucinations, and urticaria . It is recommended to avoid inhalation and contact with eyes and skin .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSFNHCFFAJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
791-35-5 (Parent) | |
Record name | Chlophedianol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30965375 | |
Record name | Chlophedianol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlophedianol hydrochloride | |
CAS RN |
511-13-7 | |
Record name | Chlophedianol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlophedianol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlophedianol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOPHEDIANOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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